molecular formula C19H27N3O4 B12935730 N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide CAS No. 88457-34-5

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide

Cat. No.: B12935730
CAS No.: 88457-34-5
M. Wt: 361.4 g/mol
InChI Key: BZYLXDFUWDDBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide is a chemical compound with the molecular formula C19H27N3O4 and a molecular weight of 361.43 g/mol . This compound belongs to the class of imidazolidinone derivatives and is characterized by its unique structure, which includes a benzamide group attached to an imidazolidinone ring substituted with butyl and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide typically involves the reaction of 4-methoxy-2,5-dioxoimidazolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide is unique due to its specific substitution pattern on the imidazolidinone ring and the presence of a benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

88457-34-5

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,3-dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide

InChI

InChI=1S/C19H27N3O4/c1-4-6-13-21-17(24)19(26-3,22(18(21)25)14-7-5-2)20-16(23)15-11-9-8-10-12-15/h8-12H,4-7,13-14H2,1-3H3,(H,20,23)

InChI Key

BZYLXDFUWDDBLY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(N(C1=O)CCCC)(NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.